2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride
Description
This compound features a piperazine core substituted with a thiophen-3-ylmethyl group and an ethanone moiety linked to a 4-(isopropylsulfonyl)phenyl group. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The isopropylsulfonyl group may improve metabolic stability compared to simpler sulfonamides, while the thiophene ring contributes to lipophilicity and π-π stacking interactions .
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2.ClH/c1-16(2)27(24,25)19-5-3-17(4-6-19)13-20(23)22-10-8-21(9-11-22)14-18-7-12-26-15-18;/h3-7,12,15-16H,8-11,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJENRJPBBVUQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=CSC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride , with the CAS number 1351601-99-4 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.0 g/mol . The compound features a complex structure that includes an isopropylsulfonyl group, a phenyl ring, and a piperazine moiety, which are known to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H27ClN2O3S2 |
| Molecular Weight | 443.0 g/mol |
| CAS Number | 1351601-99-4 |
Research indicates that compounds similar to This compound often interact with various biological targets, including receptors and enzymes involved in cancer progression and neuropharmacology.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, its analogs have shown significant cytotoxic effects against various cancer cell lines, particularly those overexpressing the epidermal growth factor receptor (EGFR). A study demonstrated that certain derivatives exhibited greater potency than gefitinib, an established EGFR inhibitor, indicating a promising therapeutic index for treating resistant cancer types .
Case Studies
-
Cytotoxicity Against Breast Cancer Cells :
- In vitro studies evaluated the compound's activity against MDA-MB-468 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive) cell lines. The results showed that compounds with similar structures displayed GI50 values below 10 µM against MDA-MB-468 cells, suggesting strong antiproliferative effects .
- Mechanistic Insights :
Pharmacokinetics and Toxicology
The pharmacokinetics of This compound remain under investigation. Preliminary studies suggest favorable absorption characteristics; however, detailed toxicological profiles are necessary to assess safety for clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of piperazine-based ethanone derivatives. Key structural analogues include:
*Estimated based on molecular formula.
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogues (e.g., methoxyphenyl derivatives in ).
- Metabolic Stability : The isopropylsulfonyl group may reduce cytochrome P450-mediated metabolism relative to phenylsulfonyl or unsubstituted sulfonamides .
Pharmacological Activity
- Target Affinity: Piperazine-ethanone derivatives often target dopamine D2 or serotonin receptors. The thiophene moiety in the target compound may confer selectivity for 5-HT2A over D2 receptors, unlike the methoxyphenyl analogue in , which shows broader serotonergic activity.
- Kinase Inhibition : Analogues with halogenated aryl groups (e.g., difluorophenyl in ) exhibit stronger kinase inhibition, while the target compound’s isopropylsulfonyl group may favor allosteric modulation over ATP-competitive binding .
Research Findings and Limitations
- Evidence Gaps : Direct biological data for the target compound are absent in the provided sources. Comparisons rely on structural extrapolation from analogues.
- Key Contrasts :
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing synthetic yield and purity of this compound?
- Methodology : Employ multi-step synthesis protocols with intermediate purification using column chromatography (e.g., silica gel, gradient elution). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) with UV detection . Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield, as demonstrated in analogous piperazine derivatives .
Q. How can solubility and stability be assessed under physiological conditions?
- Methodology : Conduct pH-dependent solubility studies using buffer solutions (e.g., sodium acetate/1-octanesulfonate, pH 4.6) . Evaluate thermal stability via differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds . Stability under UV light and humidity should be tested using accelerated aging protocols .
Q. Which analytical techniques are critical for structural characterization?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm substituent positions and stereochemistry. Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy validate molecular weight and functional groups . Single-crystal X-ray diffraction is recommended for resolving complex stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology : Perform dose-response assays with standardized cell lines (e.g., HEK-293, HepG2) and control for batch-to-batch variability in compound purity. Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) . Meta-analysis of existing data should account for differences in experimental conditions (e.g., pH, co-solvents) .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodology : Use radioligand binding assays to identify target receptors (e.g., serotonin/dopamine receptors linked to piperazine moieties) . Pair with siRNA knockdown or CRISPR-Cas9 gene editing to confirm pathway involvement. Molecular dynamics simulations can predict interactions with binding pockets .
Q. How can researchers design experiments to assess synergistic effects with other therapeutics?
- Methodology : Employ combination index (CI) analysis via the Chou-Talalay method. Test synergy in vitro using fixed-ratio drug combinations and validate in vivo using xenograft models. Monitor pharmacokinetic interactions (e.g., CYP450 enzyme inhibition) .
Q. What computational approaches are suitable for predicting metabolic pathways?
- Methodology : Use in silico tools like ADMET Predictor™ or Schrödinger’s QikProp to model phase I/II metabolism. Validate predictions with LC-MS/MS analysis of hepatocyte incubation studies . Focus on sulfonyl and piperazine groups as metabolic hotspots .
Q. How can researchers address variability in pharmacokinetic profiles across species?
- Methodology : Conduct allometric scaling using rodent and non-rodent models. Adjust for species-specific differences in plasma protein binding and tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .
Q. What experimental designs mitigate limitations in reproducibility for in vivo studies?
- Methodology : Standardize animal housing conditions (e.g., diet, circadian rhythm). Use blinded, randomized cohorts and power analysis to determine sample size. Include positive/negative controls (e.g., known agonists/antagonists) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
